ethyl 4-[3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]piperidine-1-carboxylate
Description
Ethyl 4-[3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamido]piperidine-1-carboxylate (hereafter referred to as Compound A) is a synthetic organic molecule featuring a piperidine core substituted at the 1-position with an ethyl carboxylate group and at the 4-position with a benzamido moiety. The benzamido group is further functionalized at the 3-position with a 4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidine ring.
The ethyl carboxylate ester enhances solubility in organic solvents, while the thiazolidinone ring may confer metabolic stability. Structural analogs of Compound A typically share the piperidine-carboxylate backbone but vary in substituents, influencing their physicochemical and pharmacological profiles.
Properties
IUPAC Name |
ethyl 4-[[3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6S/c1-3-28-19(25)21-9-7-15(8-10-21)20-17(23)14-5-4-6-16(11-14)22-18(24)13(2)12-29(22,26)27/h4-6,11,13,15H,3,7-10,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXVAAMOCZJQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)N3C(=O)C(CS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiourea derivative and a carbonyl compound under acidic conditions.
Benzamide Formation: The benzamide group is introduced by reacting the thiazolidine derivative with a benzoyl chloride in the presence of a base such as triethylamine.
Piperidine Carboxylate Ester Formation: The final step involves the esterification of the piperidine carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, converting them to alcohols.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the thiazolidine ring.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used to investigate the biological activity of thiazolidine derivatives, including their enzyme inhibition and receptor binding properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]piperidine-1-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues with Piperidine-Carboxylate Cores
The following table summarizes key structural analogs of Compound A , highlighting differences in substituents and functional groups:
Key Observations:
- The ethyl ester in Compound A may confer better organic solubility than tert-butyl esters (e.g., ).
- Electronic Effects: The sulfonamide-thiazolidinone in Compound A is strongly electron-withdrawing, which could enhance stability against enzymatic hydrolysis compared to alkylamino (e.g., ) or dioxoisoindolinyl groups .
- Synthetic Precursors: The benzoic acid derivative in serves as a likely precursor for Compound A, where coupling with 4-aminopiperidine-1-carboxylate would yield the final structure.
Functional and Pharmacological Implications
- Thiazolidinone Derivatives: The 1,1,3-trioxo-thiazolidin-2-yl group in Compound A is structurally analogous to sulfonamide-containing drugs, which are prevalent in antimicrobial and anti-inflammatory agents . In contrast, imidazo-pyrrolo-pyrazine substituents (e.g., ) are associated with kinase inhibition due to their planar, heteroaromatic nature.
- Ester vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
